C.I. Fluorescent brightening agent 28

描述

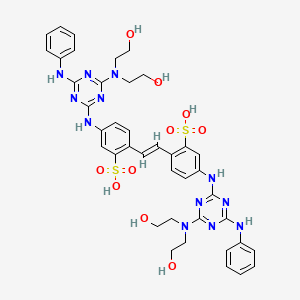

4,4'-bis({4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl}amino)stilbene-2,2'-disulfonic acid is an organosulfonic acid comprising stilbene having 4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl}amino groups at the 4 and 4'-positions and sulfo groups at the 2- and 2'-positions. It has a role as a fluorochrome. It is an organosulfonic acid and a member of 1,3,5-triazines. It is a conjugate acid of a 4,4'-bis({4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl}amino)stilbene-2,2'-disulfonate. It derives from a hydride of a stilbene.

作用机制

Target of Action

C.I. Fluorescent Brightening Agent 28, also known as Calcofluor White M2R or Fluostain I, is a large, anionic, stilbene derivative . Its primary targets are cellulose and chitin, which are contained in the cell walls of fungi and other organisms . These compounds are essential for the structural integrity of these organisms.

Mode of Action

The compound works by non-specifically binding to polysaccharides such as chitin, β-glucans, and cellulose .

Biochemical Pathways

The compound’s action affects the biochemical pathways related to the structure and integrity of cell walls. By binding to components of the cell wall, it can highlight structures that contain these polysaccharides, such as the skeletal structures of certain organisms .

Result of Action

The primary result of the compound’s action is the enhancement of brightness and whiteness in various materials. In biological contexts, it can be used to visualize plant tissues and viable cells . In industrial contexts, it is used as a fluorescent brightening agent for cellulose and polyamide fabrics, paper, detergents, and soaps .

Action Environment

The efficacy and stability of C.I. Fluorescent Brightening Agent 28 can be influenced by various environmental factors. For instance, it absorbs ultraviolet radiation and emits blue light, which means its effectiveness could be affected by lighting conditions . Additionally, its stability could be influenced by factors such as temperature and pH, although specific details would require further investigation.

生化分析

Biochemical Properties

C.I. Fluorescent brightening agent 28 plays a significant role in biochemical reactions, particularly in the staining and visualization of cell walls in fungi and other organisms. It binds specifically to cellulose and chitin, enhancing fluorescence and allowing for detailed observation under ultraviolet light . The compound interacts with various biomolecules, including chitin and cellulose, through non-covalent binding interactions. These interactions are primarily driven by hydrogen bonding and van der Waals forces, which stabilize the binding of C.I. Fluorescent brightening agent 28 to the target biomolecules .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It is commonly used to stain fungal cell walls, including those of Candida albicans biofilms . The compound does not penetrate living cells but binds to the cell walls, making it an effective tool for visualizing cell structure and viability. Additionally, C.I. Fluorescent brightening agent 28 influences cell signaling pathways and gene expression by enhancing the visibility of specific cellular components, thereby facilitating detailed cellular analysis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules such as cellulose and chitin. The compound’s extended structure allows it to fit into the grooves of these polysaccharides, forming stable complexes through hydrogen bonding and van der Waals interactions . This binding enhances the fluorescence of the compound, making it a powerful tool for detecting and studying the presence of cellulose and chitin in various biological samples . Additionally, C.I. Fluorescent brightening agent 28 does not enter living cells, which limits its effects to the extracellular matrix and cell walls .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is generally stable under standard storage conditions, but its fluorescence may degrade with prolonged exposure to light and air . Long-term studies have shown that C.I. Fluorescent brightening agent 28 maintains its staining properties for extended periods, making it suitable for various in vitro and in vivo applications . It is essential to store the compound in a cool, dark place to preserve its fluorescence and effectiveness .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively stains target tissues without causing significant toxicity . At higher doses, there may be adverse effects, including potential toxicity and disruption of normal cellular functions . It is crucial to determine the optimal dosage for each specific application to minimize any potential harmful effects while maximizing the compound’s staining capabilities .

Metabolic Pathways

This compound is involved in metabolic pathways related to its interaction with cellulose and chitin. The compound does not undergo significant metabolic transformation within cells, as it primarily binds to extracellular components . Enzymes such as chitinase may interact with the compound-bound chitin, facilitating the study of chitin metabolism and degradation . The presence of C.I. Fluorescent brightening agent 28 can also affect metabolic flux and metabolite levels by altering the visibility and accessibility of specific cellular components .

Transport and Distribution

Within cells and tissues, C.I. Fluorescent brightening agent 28 is transported and distributed primarily through passive diffusion and binding to target biomolecules . The compound interacts with transporters and binding proteins that facilitate its localization to specific cellular compartments . Its distribution is influenced by factors such as concentration, binding affinity, and the presence of competing molecules . The compound’s hydrophilic nature allows it to remain in the extracellular matrix, where it exerts its staining effects .

Subcellular Localization

C.I. Fluorescent brightening agent 28 is predominantly localized in the extracellular matrix and cell walls, where it binds to cellulose and chitin . The compound does not enter living cells, which limits its activity to the extracellular environment . This subcellular localization is crucial for its function as a staining agent, as it allows for the visualization of cell walls and other extracellular structures without interfering with intracellular processes . The compound’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its effective localization and function .

生物活性

C.I. Fluorescent Brightening Agent 28 (FB28), also known as Calcofluor White M2R, is a synthetic organic compound widely utilized in various scientific and industrial applications. Its primary biological activity stems from its ability to bind to polysaccharides, particularly chitin and cellulose, making it a vital tool in microbiological staining, particularly for fungi and plant tissues.

- Chemical Formula : C₄₀H₄₄N₁₂O₁₀S₂

- Molecular Weight : 916.986 g/mol

- CAS Number : 4404-43-7

- Appearance : Colorless powder that fluoresces bluish under UV light

FB28's mechanism of action involves non-specific binding to polysaccharides in the cell walls of fungi and other organisms. This binding allows the compound to absorb ultraviolet light and re-emit it as visible blue-violet fluorescence, enhancing the visibility of stained structures under fluorescence microscopy. The compound is particularly effective in visualizing fungal cell walls due to its affinity for chitin .

Applications in Biological Research

FB28 has diverse applications across various fields:

- Staining and Microscopy : Widely used as a fluorescent stain for fungal studies, it binds to chitin in fungal cell walls, facilitating visualization under fluorescence microscopy .

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens, although specific mechanisms are still under investigation .

- Cellular Interactions : Research indicates that FB28 may modulate cellular processes such as apoptosis and autophagy, influencing inflammation and immune responses .

Toxicological Profile

The safety profile of FB28 has been extensively studied:

- Acute Toxicity : Studies indicate that FB28 exhibits low acute toxicity. The dermal application resulted in no significant adverse effects over prolonged exposure periods in animal models .

- Repeated Dose Toxicity : In long-term studies involving rats, no significant toxic effects were observed at high doses (up to 10,000 ppm), although slight weight reductions were noted at lower doses .

- Genotoxicity : FB28 is considered non-mutagenic based on various in vitro tests, including the Ames test and chromosomal aberration assays .

- Carcinogenicity : No evidence of carcinogenic potential has been found in chronic exposure studies involving dermal or oral administration .

Case Study 1: Fungal Staining

In a study conducted by Jefferies and Belcher, FB28 was used to stain Candida albicans biofilms. The results demonstrated that FB28 effectively highlighted the structural components of the biofilm, allowing for better visualization of fungal infections under fluorescence microscopy. This application is crucial for understanding biofilm formation and its implications in clinical settings.

Case Study 2: Plant Tissue Studies

Maeda and Ischida utilized FB28 in plant tissue studies to investigate cell wall regeneration. Their findings indicated that FB28 could effectively monitor changes in plant cell walls during regeneration processes, showcasing its utility beyond microbiological applications.

Summary of Findings

| Aspect | Details |

|---|---|

| Binding Affinity | Strong affinity for chitin and cellulose |

| Fluorescence Emission | Absorbs UV light; emits blue-violet fluorescence |

| Antimicrobial Activity | Potential activity against various pathogens; further research needed |

| Toxicity Profile | Low acute toxicity; non-mutagenic; no carcinogenic potential observed |

| Key Applications | Staining fungi, monitoring plant tissue regeneration, potential use in diagnostic assays |

属性

IUPAC Name |

5-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H44N12O10S2/c53-21-17-51(18-22-54)39-47-35(41-29-7-3-1-4-8-29)45-37(49-39)43-31-15-13-27(33(25-31)63(57,58)59)11-12-28-14-16-32(26-34(28)64(60,61)62)44-38-46-36(42-30-9-5-2-6-10-30)48-40(50-38)52(19-23-55)20-24-56/h1-16,25-26,53-56H,17-24H2,(H,57,58,59)(H,60,61,62)(H2,41,43,45,47,49)(H2,42,44,46,48,50) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNGYZEMWVAWWOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N(CCO)CCO)S(=O)(=O)O)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H44N12O10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0029264 | |

| Record name | C.I. Fluorescent brightening agent 28 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0029264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

917.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4404-43-7 | |

| Record name | 2,2′-(1,2-Ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]benzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4404-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Fluorescent brightening agent 28 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0029264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。